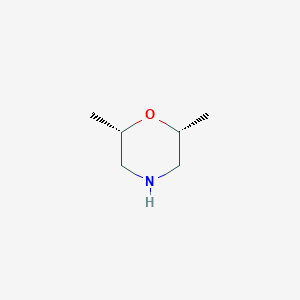

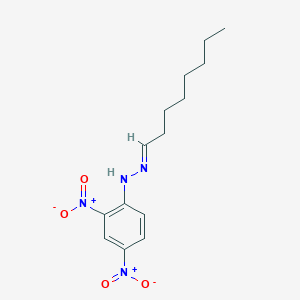

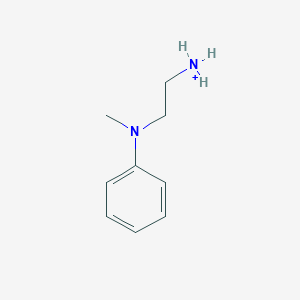

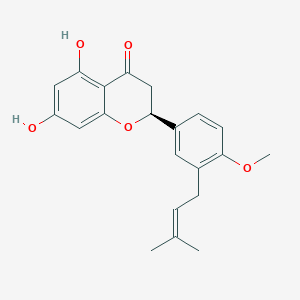

![molecular formula C17H19NO B157631 4-[1,1'-Biphenyl]-4-YL-4-piperidinol CAS No. 137884-47-0](/img/structure/B157631.png)

4-[1,1'-Biphenyl]-4-YL-4-piperidinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-[1,1'-Biphenyl]-4-YL-4-piperidinol is a chemical structure that is related to various piperidinyl-substituted phenyl compounds. These compounds have been studied for their biological activities and potential applications in medicinal chemistry. The piperidine moiety is a common feature in many pharmacologically active molecules, and its incorporation into different chemical frameworks can lead to compounds with diverse biological activities.

Synthesis Analysis

The synthesis of related piperidinyl-substituted compounds has been reported in several studies. For instance, a series of (4-piperidin-1-yl)-phenyl sulfonamides were prepared and evaluated for their activity on the human beta(3)-adrenergic receptor, with modifications to the right-hand side of the compounds resulting in potent agonists with selectivity over other adrenergic receptors . Diastereoisomeric 4-methyl-3-phenyl-3-piperidinols and related esters were synthesized through phenylation and subsequent acylation, with the intermediate piperidones also described . Additionally, a one-pot, three-component synthesis method was communicated for a compound with a piperidin-1-ylphenyl moiety . These studies demonstrate the versatility of synthetic approaches to create a variety of piperidinyl-substituted phenyl compounds.

Molecular Structure Analysis

The molecular structure of compounds related to 4-[1,1'-Biphenyl]-4-YL-4-piperidinol has been characterized using various spectroscopic techniques. NMR spectroscopy has been extensively used to determine the structural characteristics of these compounds. For example, NMR characteristics and conformational analysis of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl) prop-2-en-1-one derivatives were presented, and their conformations were analyzed . Single crystal X-ray diffraction studies have also been employed to confirm the structure of synthesized compounds, revealing details such as the chair conformation of the piperidine ring and the geometry around certain atoms .

Chemical Reactions Analysis

The chemical reactivity of piperidinyl-substituted phenyl compounds has been explored in various studies. These compounds can undergo a range of chemical reactions, including substitution reactions, to introduce different functional groups that can modulate their biological activity. For example, the synthesis of a compound involving a substitution reaction of a piperidin-4-yl methanone oxime with a sulfonyl chloride has been reported . The ability to perform such chemical transformations is crucial for the development of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidinyl-substituted phenyl compounds have been investigated through computational studies and experimental techniques. Computational studies indicate that synthesized compounds possess suitable physicochemical properties, drug-likeliness features, and good oral bioavailability . Theoretical calculations, including density functional theory, have been used to optimize structural coordinates and evaluate electronic parameters such as the HOMO-LUMO energy gap . Thermal properties have been studied using thermogravimetric analysis, revealing the stability of the structures under certain temperature ranges .

Applications De Recherche Scientifique

Chemistry and Pharmacokinetics

Bilastine, a compound closely related to "4-[1,1'-Biphenyl]-4-YL-4-piperidinol", exhibits potent antihistamine effects due to its strong binding affinity to the H1 receptor. The compound's hydrophilic carboxylic substituent contributes to its longer duration of action. Research has detailed the compound's chemistry, pharmacokinetics, and analytical methods for its estimation in various matrices, highlighting its significance in allergy treatment and the need for novel analytical methodologies for its quality control and pharmacokinetic studies (Sharma et al., 2021).

Pharmacological Applications

Antipsychotic Agents : Arylcycloalkylamines, which include phenyl piperidines, have been identified as crucial pharmacophoric groups in several antipsychotic drugs. Modifications to the arylalkyl substituents have been shown to improve the potency and selectivity of binding affinity at D2-like receptors, underscoring the structural importance of these compounds in developing treatments for psychiatric disorders (Sikazwe et al., 2009).

DNA Binding and Topoisomerase Inhibition : Hoechst 33258 and its analogs, related to "4-[1,1'-Biphenyl]-4-YL-4-piperidinol", bind strongly to the minor groove of double-stranded DNA, showing specificity for AT-rich sequences. These compounds are not only used as fluorescent DNA stains but also have applications as radioprotectors and topoisomerase inhibitors, providing a basis for drug design and molecular investigation into DNA-binding mechanisms (Issar & Kakkar, 2013).

Leishmaniasis Treatment : The Piper genus, particularly P. aduncun and P. mollicomum, has shown leishmanicidal activity against various forms of the parasite, indicating the potential of Piper compounds in developing new treatments for leishmaniasis. This review highlights the therapeutic prospects based on natural products and phytotherapy, emphasizing the significance of the Piper spp. as a source of pharmacologically active compounds (Peixoto et al., 2021).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(4-phenylphenyl)piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c19-17(10-12-18-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,18-19H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUFEAYWUYVNKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633520 |

Source

|

| Record name | 4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1,1'-Biphenyl]-4-YL-4-piperidinol | |

CAS RN |

137884-47-0 |

Source

|

| Record name | 4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.